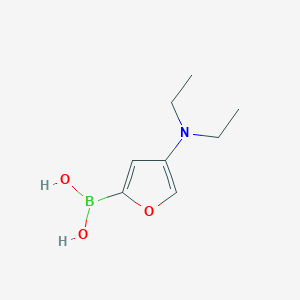
(4-(Diethylamino)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Diethylamino)furan-2-yl)boronic acid: is an organoboron compound with the molecular formula C8H14BNO3. This compound is characterized by the presence of a furan ring substituted with a diethylamino group and a boronic acid functional group. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diethylamino)furan-2-yl)boronic acid typically involves the reaction of diethylamine with furan-2-boronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial process also incorporates rigorous quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-(Diethylamino)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (4-(Diethylamino)furan-2-yl)boronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4-(Diethylamino)furan-2-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Furan-2-boronic acid: Lacks the diethylamino group, making it less versatile in certain reactions.
(4-Methylfuran-2-yl)boronic acid: Contains a methyl group instead of a diethylamino group, affecting its reactivity and applications.
(4-(Dimethylamino)furan-2-yl)boronic acid: Similar structure but with dimethylamino instead of diethylamino, leading to different steric and electronic properties.
Uniqueness: (4-(Diethylamino)furan-2-yl)boronic acid is unique due to the presence of the diethylamino group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C8H14BNO3 |
|---|---|
Molecular Weight |
183.02 g/mol |
IUPAC Name |
[4-(diethylamino)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO3/c1-3-10(4-2)7-5-8(9(11)12)13-6-7/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
PSJSEFRCZFHBRL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



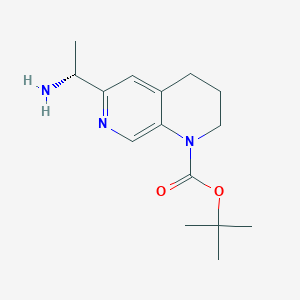
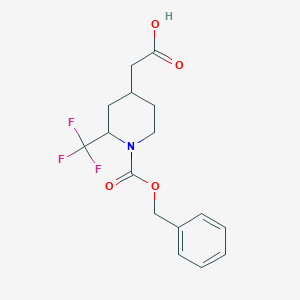
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)
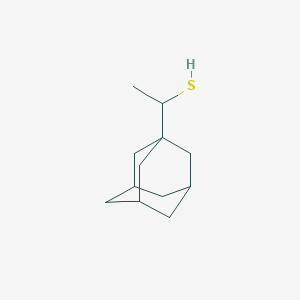

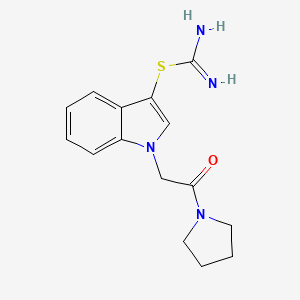
![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
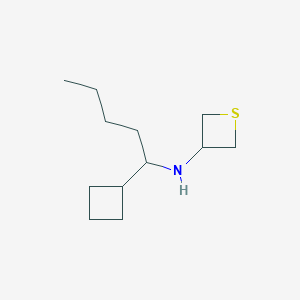

![6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13337374.png)
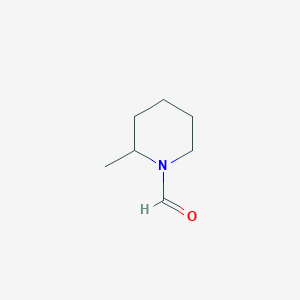
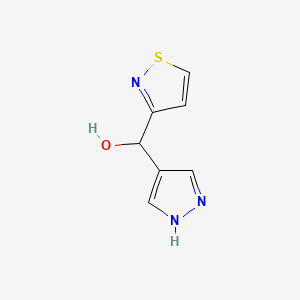
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
